molecular formula C24H23N3O2S2 B2575747 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1291868-03-5

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No. B2575747
CAS RN: 1291868-03-5
M. Wt: 449.59
InChI Key: BZBYTVPGEKYNGL-UHFFFAOYSA-N
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Description

The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a type of heterocyclic compounds that have a thiophene ring fused with a pyrimidine ring . They are known for their wide range of biological activities and are often used in drug development .

Scientific Research Applications

Potent Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds derived from 2-amino-4-oxo-thieno[2,3-d]pyrimidine have been investigated for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. The potent dual inhibitory effects suggest potential applications in anticancer and antibacterial therapies. For instance, a specific study demonstrated that certain analogues, notably a classical analogue identified as a potent dual inhibitor, exhibited significant inhibition against both human TS and DHFR, highlighting their therapeutic potential against cancer and bacterial infections (Gangjee, Qiu, Li, & Kisliuk, 2008).

Synthesis and Evaluation of Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have also been synthesized and evaluated for their antitumor activities. A study on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that the majority of these compounds showed potent anticancer activity against several human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Glutaminase Inhibitors for Cancer Therapy

Derivatives of 2-amino-4-oxo-thieno[2,3-d]pyrimidine have been explored as glutaminase inhibitors, a therapeutic strategy for cancer treatment. One study focused on the design, synthesis, and pharmacological evaluation of analogs as glutaminase inhibitors, revealing their potential to attenuate the growth of cancer cells both in vitro and in vivo (Shukla et al., 2012).

DHFR Inhibitors as Antitumor Agents

Further research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates indicated that these compounds could serve as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme target for antitumor therapies. Some nonclassical analogues were found to be potent and selective inhibitors of DHFR from pathogens causing opportunistic infections, underscoring their potential in addressing infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Future Directions

Given the wide range of biological activities exhibited by thieno[3,2-d]pyrimidines, this compound could potentially be of interest in drug development . Future research could involve studying its biological activity, optimizing its structure for improved activity and selectivity, and investigating its mechanism of action.

properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-26(18-10-6-5-7-11-18)21(28)15-31-24-25-19-13-14-30-22(19)23(29)27(24)20-12-8-9-16(2)17(20)3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBYTVPGEKYNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

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